Chemical properties of Methyl 3-chloro-1H-indazole-5-carboxylate for medicinal chemistry
Chemical properties of Methyl 3-chloro-1H-indazole-5-carboxylate for medicinal chemistry
Executive Summary: The "Anchor" Scaffold
Methyl 3-chloro-1H-indazole-5-carboxylate (CAS: 1086391-00-5) represents a high-value "anchor" scaffold in modern medicinal chemistry.[1][2] Unlike simple indazoles, this trisubstituted heterocycle offers three distinct, orthogonal vectors for diversification: the acidic N1-H (for solubility/permeability tuning), the electrophilic C5-ester (for target binding interactions), and the versatile C3-chloro handle (for biaryl coupling or lipophilic space-filling).[1][2][3]
This guide synthesizes the physicochemical profile, validated synthetic protocols, and strategic utility of this compound, designed to accelerate its application in kinase inhibitor discovery and fragment-based drug design (FBDD).
Part 1: Physicochemical & Structural Profile[1][2][3]
The utility of this scaffold lies in its electronic "push-pull" nature.[1][2][3] The electron-withdrawing ester at C5 and the electronegative chlorine at C3 significantly modulate the acidity of the N1 proton, altering solubility and reactivity compared to the parent indazole.[3]
Table 1: Key Chemical Specifications
| Property | Value | Context for MedChem |
| CAS Number | 1086391-00-5 | Unique identifier for procurement/registration.[1][2][3] |
| Molecular Formula | C₉H₇ClN₂O₂ | Lean MW (210.62 Da) allows significant room for elaboration (Rule of 5).[2][3] |
| Calculated LogP | ~2.1 | Moderate lipophilicity; optimal for cell permeability when functionalized.[1][2][3] |
| pKa (N1-H) | ~12.5–13.0 (Est.)[1][2][3] | More acidic than unsubstituted indazole (pKa ~13.[1][2][3][4]9) due to EWG effects, facilitating mild alkylation conditions.[3] |
| H-Bond Donors/Acc. | 1 (NH) / 3 (N, O, O) | Balanced profile for H-bond networking in active sites (e.g., kinase hinge regions).[1][3] |
| Topological PSA | ~55 Ų | Well within the "sweet spot" for oral bioavailability (<140 Ų).[1][2][3] |
Structural Analysis: Vectors of Diversification
The molecule is defined by three reactive centers with distinct chemical hard/soft characters:
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Vector A (N1-H): A hard nucleophile.[1][2][3] Readily alkylated or arylated.[1][2][3][5] Controls the "head" orientation in binding pockets.[1][2][3]
-
Vector B (C3-Cl): A soft electrophile (pseudo-halide).[1][2][3] Less reactive than bromide/iodide, requiring specialized catalytic systems (e.g., Buchwald precatalysts) for substitution, serving as a stable "handle" during earlier synthetic steps.
-
Vector C (C5-COOMe): A hard electrophile.[1][2][3] Precursor to amides, acids, or heterocycles (e.g., oxadiazoles).
Part 2: Validated Synthetic Protocols
The following protocols are synthesized from patent literature and standard heterocyclic methodologies. They are designed for reproducibility and scalability.[1][2][3]
Protocol A: Synthesis of the Core
Transformation: Direct C3-Chlorination of Methyl 1H-indazole-5-carboxylate.[1][2][3]
Rationale: Direct chlorination using N-Chlorosuccinimide (NCS) is preferred over oxidative chlorination (NaOCl) to avoid hydrolysis of the methyl ester.[1][2][3]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Methyl 1H-indazole-5-carboxylate (1.0 eq) and Acetonitrile (MeCN) (10 mL/g).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) in a single portion at room temperature.
-
Reaction: Heat the mixture to 60–80°C under nitrogen. Monitor by LC-MS.[1][2][3]
-
Workup: Cool to room temperature. Concentrate the solvent to ~20% volume.[1][2][3]
-
Precipitation: Pour the residue into ice-cold water.[1][2][3] The product often precipitates as an off-white solid.[1][2][3]
-
Purification: Filter and wash with cold water. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0–40% EtOAc/Hexanes).[3]
Protocol B: Functionalization of the C3-Chloro Handle
Transformation: Suzuki-Miyaura Cross-Coupling.
Rationale: The C3-Cl bond in indazoles is electronically deactivated compared to typical aryl chlorides.[1][2][3] Standard Pd(PPh₃)₄ conditions often fail. Use electron-rich phosphine ligands (SPhos, XPhos) to facilitate oxidative addition.[3]
Step-by-Step Methodology:
-
Reactants: Combine Methyl 3-chloro-1H-indazole-5-carboxylate (1.0 eq), Aryl Boronic Acid (1.5 eq), and K₃PO₄ (2.0 eq) in a microwave vial.
-
Catalyst System: Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) (or use precatalyst XPhos Pd G2 ).[1][2][3]
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) (0.1 M concentration).
-
Execution: Seal and heat to 100°C (conventional) or 120°C (microwave) for 1–2 hours.
-
Validation: LC-MS should show complete consumption of the chloride.[2][3]
Part 3: Strategic Visualization
The following diagram illustrates the logical flow of modifying this scaffold, highlighting the orthogonality of the reactive sites.
Figure 1: Orthogonal diversification vectors for Methyl 3-chloro-1H-indazole-5-carboxylate.
Part 4: Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
Indazoles are privileged scaffolds for Type I and Type II kinase inhibitors (e.g., Axitinib, Pazopanib).[3][6]
-
Mechanism: The N1-H and N2 nitrogen often form a bidentate H-bond donor/acceptor motif with the kinase hinge region (e.g., Glu/Leu backbone).[1][2][3]
-
Role of 3-Cl: The chlorine atom can occupy the hydrophobic "gatekeeper" pocket or displace water molecules in the ribose binding pocket, often enhancing potency and residence time compared to the hydrogen congener.[1][2][3]
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~210 Da, this molecule is an ideal "heavy fragment."[1][2][3]
-
Strategy: Screen the core against a protein target. If binding is detected, grow the molecule via the C5-ester (amide coupling) to reach solvent-exposed regions or via C3 (Suzuki) to reach deep hydrophobic pockets.[1][2]
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2][3]
-
Sensitization: Indazoles can be potential skin sensitizers; use double gloving.[1][2][3]
-
Stability: The 3-chloro group is metabolically stable but can be susceptible to nucleophilic aromatic substitution (SNAr) under extreme basic conditions or in the presence of potent thiols (e.g., glutathione) in vivo, though this is generally slow for electron-neutral rings.[1][2][3]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester.
References
-
Justia Patents. (2026).[1][2][3] PGDH inhibitors and methods of making and using. Retrieved from [Link][2]
-
National Center for Biotechnology Information (NCBI). (2026).[1][2][3] PubChem Compound Summary for CID 22260640, Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]
-
Liebeskind, L. S., et al. (2013).[1][3] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1][2][3] Journal of the American Chemical Society.[1][2][3][5][8] Retrieved from [Link]
- Validation of Pd/SPhos system for 3-chloroindazole coupling.
Sources
- 1. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
